molecular formula C19H17NO6S2 B2684487 Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-17-3

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2684487
CAS No.: 932465-17-3
M. Wt: 419.47
InChI Key: PUDYQSTWEQNPPV-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a benzothiophene core functionalized with a sulfamoyl group at the 3-position and an ethoxycarbonylphenyl moiety. The compound’s synthesis typically involves multi-step reactions, including sulfonylation and subsequent functionalization of the benzothiophene scaffold. The ethoxycarbonyl group enhances solubility in organic solvents, while the sulfamoyl moiety may confer binding affinity to biological targets such as kinases or sulfotransferases .

Properties

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-8-10-13(11-9-12)20-28(23,24)17-14-6-4-5-7-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYQSTWEQNPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with sulfamoyl chloride in the presence of a base like triethylamine.

    Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group is typically introduced through an esterification reaction using ethyl chloroformate and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibit promising anticancer properties. The sulfamoyl group is known to enhance the biological activity of the compound, potentially leading to the development of new chemotherapeutic agents. Studies have shown that derivatives of benzothiophene can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. The presence of the ethoxycarbonyl and sulfamoyl functional groups contributes to its ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics. Preliminary studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in combating resistant strains .

Materials Science

Polymer Chemistry :
this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These polymers can be applied in coatings, adhesives, and other materials requiring durability and resistance to environmental degradation.

Nanocomposites :
In the field of nanotechnology, this compound can serve as a building block for nanocomposites. When integrated with nanoparticles, it can improve electrical conductivity and mechanical strength, making it suitable for applications in electronics and energy storage devices .

Agricultural Chemistry

Pesticide Development :
The compound's structural features may lend themselves to the development of novel pesticides. Its ability to interact with biological systems suggests potential efficacy in targeting pests while minimizing harm to beneficial organisms. Research is ongoing to evaluate its effectiveness as an insecticide or fungicide, focusing on its mechanisms of action and environmental impact .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of benzothiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell lines with minimal toxicity to normal cells, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Polymer Applications

Researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal properties compared to traditional polymers, making them suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exerts its effects depends on its specific interactions with molecular targets. For instance, if used as a drug, it may bind to a particular enzyme or receptor, inhibiting or modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthesis pathways, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Challenges Yield (%) Application/Activity
This compound Benzothiophene 3-sulfamoyl, 4-ethoxycarbonylphenyl Requires precise sulfonylation conditions 70–85 Potential kinase inhibition
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Benzoate-triazine Triazine-linked sulfonylurea Risk of transesterification with alcohols 60–75 Herbicide (metsulfuron methyl ester)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Benzoate-triazine Ethoxy-triazine, methylamino Sensitivity to nucleophilic substitution 65–80 Herbicide (ethametsulfuron methyl)

Key Findings:

Structural Differentiation: The benzothiophene core in the target compound distinguishes it from triazine-based analogs (e.g., metsulfuron methyl ester), which feature a benzoate-triazine scaffold. The ethoxycarbonylphenyl group in the target compound provides enhanced lipophilicity compared to methoxy or trifluoroethoxy substituents in analogs, influencing solubility and membrane permeability .

Synthesis Efficiency :

  • The target compound’s synthesis avoids isomerization issues common in triazine derivatives (e.g., ethametsulfuron methyl), as the benzothiophene scaffold allows regioselective functionalization. This results in higher yields (70–85%) compared to triazine-based compounds (60–80%) .

Biological Relevance :

  • While triazine derivatives are primarily herbicides, the benzothiophene core of the target compound is associated with medicinal chemistry applications, such as kinase inhibition, due to its planar aromatic system and hydrogen-bonding capacity via the sulfamoyl group .

Stability and Reactivity :

  • The ethoxycarbonyl group in the target compound is less prone to hydrolysis than methoxy substituents in analogs, improving stability under physiological conditions .

Research Findings and Mechanistic Insights

  • Sulfamoyl Group Reactivity: The sulfamoyl moiety in the target compound exhibits stronger hydrogen-bond donor capacity compared to sulfonylurea groups in triazine analogs, which may enhance interactions with enzymatic active sites .
  • Synthetic Scalability : The use of anthranilic acid derivatives as precursors (as described in Scheme 1 of the evidence) ensures scalability and reproducibility, avoiding the labor-intensive separation of isomers required for triazine-based compounds .

Biological Activity

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiophene core followed by the introduction of the sulfamoyl and ethoxycarbonyl groups. The precise synthetic route can vary, but it generally includes:

  • Formation of Benzothiophene Core : Utilizing starting materials such as thiophenes and appropriate electrophiles.
  • Sulfamoylation : Reaction with sulfamoyl chloride or similar reagents to introduce the sulfamoyl group.
  • Carboxylation : The addition of carboxylic acid derivatives to complete the structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiophene structure exhibit significant antimicrobial properties. For instance, a series of derivatives related to this compound were screened against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These studies indicated a notable antibacterial effect, with some derivatives showing better activity than standard antibiotics .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, a study highlighted that certain benzothiophene derivatives induced apoptosis in HepG2 liver cancer cells through caspase activation and cell cycle arrest . This suggests that this compound may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activities of these compounds are often linked to their structural features. A SAR analysis indicates that modifications to the benzothiophene core and substituents like ethoxycarbonyl significantly influence their pharmacological profiles. For instance, increasing lipophilicity generally enhances antimicrobial activity while maintaining selectivity against human cells .

Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3K. pneumoniae64 µg/mL
4P. aeruginosa128 µg/mL

Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)Mechanism of Action
AHepG215Induction of apoptosis
BHuh720Cell cycle arrest
CHep3B25Caspase activation

Case Studies

A notable case study involved the evaluation of a series of benzothiophene derivatives for their potential as antimicrobial agents. The study reported that modifications to the sulfonamide group enhanced activity against resistant strains of bacteria, highlighting the importance of chemical diversity in developing new therapeutics .

Another case study focused on the cytotoxic effects against various cancer cell lines, demonstrating that specific substitutions on the benzothiophene scaffold could lead to increased selectivity and potency in targeting cancer cells while sparing normal cells .

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C for sulfamoylation to minimize side reactions).
  • Catalyst loading (e.g., 10 mol% CuI for cross-coupling).
  • Purification via column chromatography or recrystallization to isolate the product with >95% purity .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Contradictions may arise in NMR or MS data due to tautomerism, impurities, or dynamic effects. Methodological approaches include:

  • Multi-Nuclear NMR : Compare 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (if applicable) with computational predictions (e.g., DFT calculations for chemical shifts) .
  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions .
  • High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical masses (e.g., C19_{19}H17_{17}NO6_{6}S2_{2}: calc. 427.04, observed 427.05) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related sulfonamide derivatives .

What computational methods are suitable for predicting the reactivity and binding interactions of this compound?

Advanced Research Question

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfamoyl group may act as a hydrogen-bond acceptor in biological systems .
  • Molecular Docking : Screen against targets like PI3K or carbonic anhydrase, leveraging structural analogs (e.g., ethoxycarbonylphenyl groups in kinase inhibitors) .
  • MD Simulations : Assess stability in solvent environments (e.g., water/DMSO) to guide solubility experiments .

How does the sulfamoyl group influence the compound’s biological activity compared to analogs?

Advanced Research Question
The sulfamoyl moiety enhances:

  • Target Binding : Acts as a hydrogen-bond donor/acceptor, mimicking natural substrates (e.g., sulfonamide drugs targeting CA enzymes) .
  • Metabolic Stability : Reduces oxidative metabolism compared to methyl or amino groups, as seen in sulfonamide-based pharmaceuticals .
  • SAR Insights : Compare with analogs lacking the sulfamoyl group (e.g., Methyl 3-amino-1-benzothiophene-2-carboxylate) to quantify potency differences in enzyme inhibition assays .

What strategies mitigate low yields in multi-step syntheses of this compound?

Basic Research Question

  • Step Optimization :
    • Cross-Coupling : Replace traditional Buchwald-Hartwig conditions with Cu/proline systems to improve yields from ~30% to >50% .
    • Protecting Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfamoylation .
  • Workflow Adjustments :
    • One-pot reactions to minimize intermediate isolation losses.
    • Continuous flow reactors for exothermic steps (e.g., esterification) .

How can researchers validate the compound’s purity and stability under storage conditions?

Basic Research Question

  • HPLC Analysis : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
  • Stability Studies :
    • Store at -20°C under argon; monitor degradation via NMR every 3 months.
    • Avoid prolonged exposure to light or moisture, which hydrolyzes the ethoxycarbonyl group .

What are the key challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Catalyst Recycling : Immobilize Cu catalysts on silica to reduce costs and metal contamination .
  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

How does the electronic nature of the ethoxycarbonylphenyl group affect the compound’s physicochemical properties?

Advanced Research Question

  • Electron-Withdrawing Effect : The ethoxycarbonyl group reduces electron density on the benzothiophene ring, increasing oxidative stability but reducing nucleophilic aromatic substitution reactivity .
  • LogP Impact : Introduced hydrophobicity (calculated LogP ~3.5) enhances membrane permeability but may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .

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